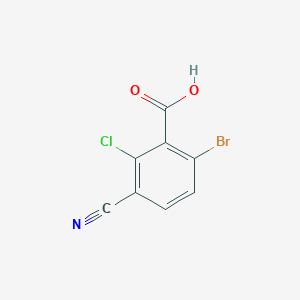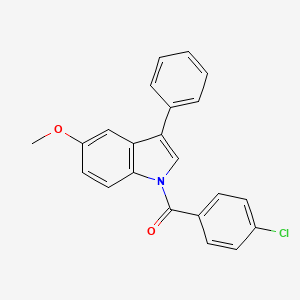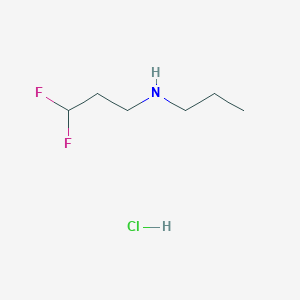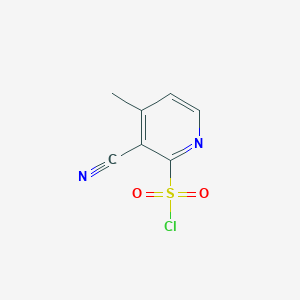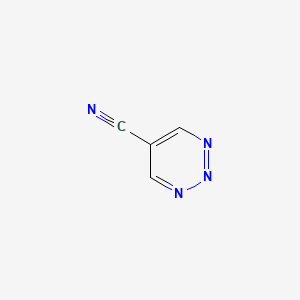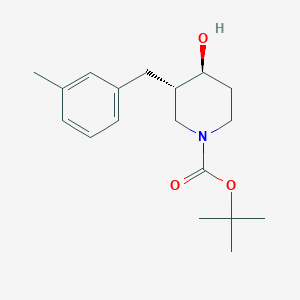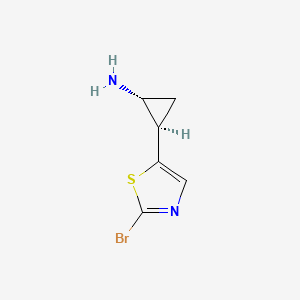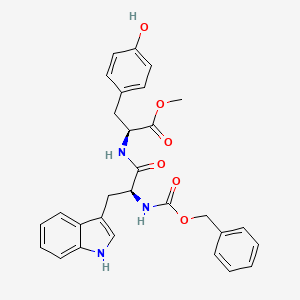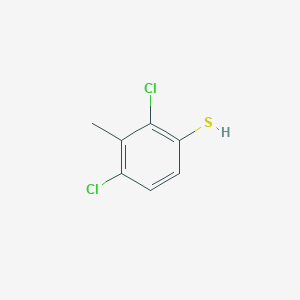![molecular formula C12H15N B13086178 Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene is a complex organic compound characterized by its unique spiro structure, which consists of two or more rings connected by a single common carbon atom. This compound exhibits significant rigidity and chirality due to its spiro configuration, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene typically involves multiple steps, including the formation of the spiro center and the construction of the bicyclic and piperidine rings. One common method involves the use of carbenoid reactions, such as the Doering-Moore-Skatebol reaction, which introduces the spiro center through the addition of dichlorocarbene to a suitable precursor . The reaction conditions often require low temperatures and the presence of trapping reagents like methyl lithium and 1,3-diphenylisobenzofuran .
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene may involve scalable synthetic routes that ensure high yield and purity. Techniques such as column chromatography and liquid-liquid extraction are frequently employed to isolate and purify the compound . The use of automated synthesis and purification systems can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or amines replace specific functional groups on the compound.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[bicyclo[42
Wissenschaftliche Forschungsanwendungen
Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro chemistry.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism by which Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene exerts its effects involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s rigidity and chirality also play a role in its biological activity, influencing how it interacts with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[bicyclo[4.2.0]octane-7,3’-chromane]-1,3,5-triene
- Spiro[bicyclo[4.2.0]octa-2,3-diene-7,2’-[1,3]dioxolane]
- Spiro-fused bicyclo[3,2,2] octatriene-cored triptycene
Uniqueness
Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene stands out due to its unique combination of bicyclic and piperidine rings, which imparts distinct chemical and biological properties. Its spiro center contributes to its rigidity and chirality, making it a valuable compound for various scientific applications .
Eigenschaften
Molekularformel |
C12H15N |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
spiro[bicyclo[4.2.0]octa-1,3,5-triene-7,3'-piperidine] |
InChI |
InChI=1S/C12H15N/c1-2-5-11-10(4-1)8-12(11)6-3-7-13-9-12/h1-2,4-5,13H,3,6-9H2 |
InChI-Schlüssel |
SNTXKXAGKRGUSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC3=CC=CC=C32)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





